REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](Br)=[O:4].[NH2:6][C:7]1[N:8]=[N:9][C:10]([CH3:13])=[CH:11][CH:12]=1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[Br:1][CH2:2][C:3]([NH:6][C:7]1[N:8]=[N:9][C:10]([CH3:13])=[CH:11][CH:12]=1)=[O:4]
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
NC=1N=NC(=CC1)C
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
to stir for 3.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with H2O (1.5 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 20 mins
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
before concentrating under reduced pressure to a brown solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 1-2% MeOH/dichloromethane
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)NC=1N=NC(=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |